![molecular formula C7H14IN3O2 B14384646 2-Diazonio-1-[2-(trimethylazaniumyl)ethoxy]ethen-1-olate iodide CAS No. 90032-56-7](/img/structure/B14384646.png)
2-Diazonio-1-[2-(trimethylazaniumyl)ethoxy]ethen-1-olate iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazonio-1-[2-(trimethylazaniumyl)ethoxy]ethen-1-olate iodide is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of a diazonium group, a trimethylazaniumyl group, and an ethenolate moiety, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-[2-(trimethylazaniumyl)ethoxy]ethen-1-olate iodide typically involves the diazotization of an aromatic amine precursor. The process begins with the reaction of the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The reaction conditions usually require low temperatures to stabilize the diazonium ion intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Diazonio-1-[2-(trimethylazaniumyl)ethoxy]ethen-1-olate iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by nucleophiles such as halides, cyanides, and hydroxides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride, potassium iodide, and sodium cyanide. These reactions often require mild heating.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, typically under basic conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are employed under acidic conditions.
Major Products Formed
Substitution Reactions: Products include aryl halides, aryl cyanides, and phenols.
Coupling Reactions: Azo dyes are the primary products.
Reduction Reactions: The major product is the corresponding aromatic amine.
Aplicaciones Científicas De Investigación
2-Diazonio-1-[2-(trimethylazaniumyl)ethoxy]ethen-1-olate iodide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as an intermediate in various organic reactions.
Biology: The compound is employed in the labeling of biomolecules and in the study of enzyme mechanisms.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Diazonio-1-[2-(trimethylazaniumyl)ethoxy]ethen-1-olate iodide involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, such as nucleophilic substitution and coupling, due to its ability to act as an electrophile. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Diazonio-1-[2-(methylamino)ethoxy]ethen-1-olate
- 2-Diazonio-1-[2-(ethylamino)ethoxy]ethen-1-olate
Uniqueness
2-Diazonio-1-[2-(trimethylazaniumyl)ethoxy]ethen-1-olate iodide is unique due to its trimethylazaniumyl group, which imparts distinct reactivity and stability compared to similar compounds. This uniqueness makes it particularly valuable in specific chemical and industrial applications.
Propiedades
Número CAS |
90032-56-7 |
|---|---|
Fórmula molecular |
C7H14IN3O2 |
Peso molecular |
299.11 g/mol |
Nombre IUPAC |
2-(2-diazoacetyl)oxyethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C7H14N3O2.HI/c1-10(2,3)4-5-12-7(11)6-9-8;/h6H,4-5H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
KISCURMDLYNDKY-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCOC(=O)C=[N+]=[N-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


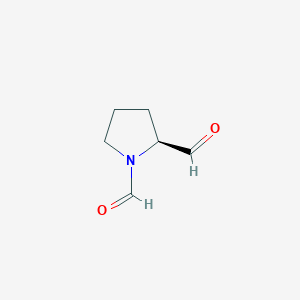

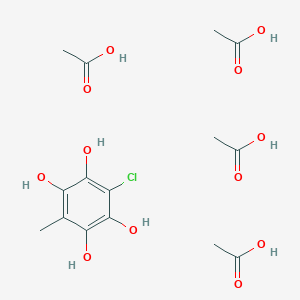
![2-[(6-Fluoro-2-methylquinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B14384583.png)

![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-(propan-2-yl)phenol]](/img/structure/B14384593.png)
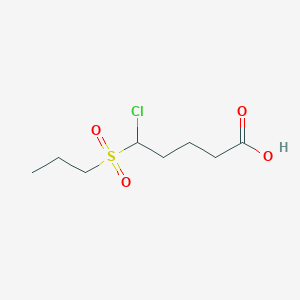
![(NZ)-N-[2-(4-bromophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14384604.png)
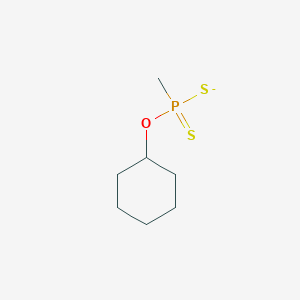
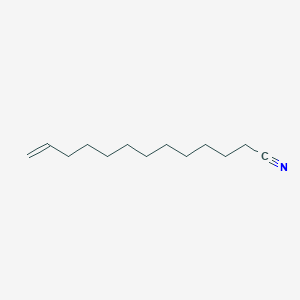

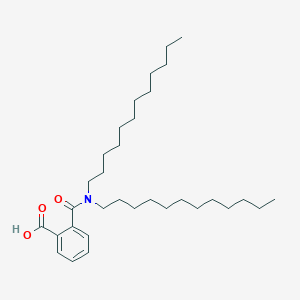
![1-Chloro-4-{[6-(4-chlorobenzene-1-sulfinyl)hexa-2,4-diyn-1-yl]sulfanyl}benzene](/img/structure/B14384636.png)
![[2,4,6-Tritert-butyl-3,5-bis(3,6-ditert-butylnaphthalen-2-yl)phenyl] phosphite](/img/structure/B14384639.png)
